molecular formula C11H12ClNO6 B8311778 3-(3-Chloropropoxy)-4-methoxy-6-nitrobenzoic acid

3-(3-Chloropropoxy)-4-methoxy-6-nitrobenzoic acid

Cat. No.: B8311778
M. Wt: 289.67 g/mol
InChI Key: ANWYUSSZWDRGGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chloropropoxy)-4-methoxy-6-nitrobenzoic acid is a useful research compound. Its molecular formula is C11H12ClNO6 and its molecular weight is 289.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12ClNO6

Molecular Weight

289.67 g/mol

IUPAC Name

5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoic acid

InChI

InChI=1S/C11H12ClNO6/c1-18-9-6-8(13(16)17)7(11(14)15)5-10(9)19-4-2-3-12/h5-6H,2-4H2,1H3,(H,14,15)

InChI Key

ANWYUSSZWDRGGK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)OCCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 50 mL volume glass flask equipped with a stirrer, a thermometer and a dropping funnel were placed 9.57 g (38.7 mmol) of 3-(3-chloropropoxy)-4-methoxybenzoic acid (purity: 99%) obtained in Reference Example III-13, 0.27 g (3.87 mmol) of sodium nitrite, and 12.5 mL of acetic acid. The resulting mixture was heated to 40° C. under stirring. To the reaction mixture was dropwise added slowly 16.2 g (154.8 mmol) of nitric acid (60 wt. %), and the mixture was heated at the same temperature for 5 hours. After the reaction was complete, 20 mL of water was added to the reaction mixture, and the aqueous mixture was cooled to 20° C., precipitating a crystalline product. The crystalline product was collected by filtration, washed successively with 30 mL of water and 30 mL of n-heptane, and dried under reduced pressure, to give 10.4 g (isolated yield: 92.0%, purity: 99% in terms of area percentage determined by high performance liquid chromatography) of 4-methoxy-5-(3-chloropropoxy)-2-nitrobenzoic acid as a white crystalline product. 4-Methoxy-5-(3-chloropropoxy)-2-nitrobenzoic acid had the following characteristics.
Name
3-(3-chloropropoxy)-4-methoxybenzoic acid
Quantity
9.57 g
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reactant
Reaction Step One
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0.27 g
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12.5 mL
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16.2 g
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20 mL
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solvent
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Synthesis routes and methods II

Procedure details

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COc1ccc(C(=O)O)cc1OCCCCl
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Synthesis routes and methods III

Procedure details

Methanol (4 lt), 3-(3-chloropropoxy)-4-methoxy-6-nitro benzaldehyde (560 gm) and 30% methanolic NaOH solution (5 ml) were heated to 45° C. To this reaction mass 35% of H2O2 solution (1200 ml) was added drop wise in 3-4 hours maintaining a pH of 10.5-11.5 with 30% methanolic NaOH solution. The reaction mass was quenched into ice water (10 kg) and the pH adjusted to 2.0-3.0 using hydrochloric acid. The solid obtained was filtered, washed with 50% aqueous methanol (500 ml) and dried at 45-50° C. to yield the title compound (510 gm, 86% yield).
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1200 mL
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0 (± 1) mol
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560 g
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5 mL
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Yield
86%

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